molecular formula C15H10BrN3O3S2 B2648968 (2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 477547-77-6

(2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B2648968
CAS No.: 477547-77-6
M. Wt: 424.29
InChI Key: IJXRQFXCQJERBG-DCOXMYTLSA-N
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Description

This compound is a brominated benzothiazole-acrylamide hybrid featuring a 5-nitrothiophene substituent. The benzothiazole core is substituted with a bromine atom at position 6 and a methyl group at position 3, while the acrylamide moiety is conjugated to a nitro-functionalized thiophene ring. Its synthesis likely involves condensation reactions between substituted benzothiazoles and acryloyl derivatives, similar to methods described for related compounds .

Properties

IUPAC Name

(E)-N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O3S2/c1-18-11-5-2-9(16)8-12(11)24-15(18)17-13(20)6-3-10-4-7-14(23-10)19(21)22/h2-8H,1H3/b6-3+,17-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXRQFXCQJERBG-XPNVMQPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the introduction of the bromine and methyl groups. The nitrothiophene moiety is then attached through a series of coupling reactions. The final step involves the formation of the acrylamide linkage under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in suitable solvents.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

(2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of organic semiconductors or other advanced materials.

    Organic Synthesis: Serving as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the benzothiazole ring, substituents, and acrylamide-linked moieties. Key comparisons are outlined below:

Table 1: Structural Comparison

Compound Name/ID Core Structure Substituents (Benzothiazole) Acrylamide-Linked Group Key References
Target Compound 6-bromo-3-methylbenzothiazole 5-nitrothiophen-2-yl -
(6-chloro-3-(2-methoxyethyl)benzothiazole analog 6-chloro-3-(2-methoxyethyl)benzothiazole 3-nitrophenyl -
(E)-3-(1,3-Benzodioxol-5-yl)-N-(6-methylbenzothiazol-2-yl)acrylamide 6-methylbenzothiazole 1,3-benzodioxol-5-yl -
3-(4-nitrophenyl)-N-propylacrylamide (5112) Oxazolone-derived 4-nitrophenyl, thien-3-yl -

Key Structural and Functional Insights

Bromine vs. Chlorine Substituents: The bromine atom at position 6 (target compound) enhances electron-withdrawing effects compared to the chlorine atom in the 6-chloro analog . Substitution at position 3 (methyl in the target vs. 2-methoxyethyl in the chloro analog) affects steric bulk and solubility. The methyl group likely reduces polarity compared to the methoxyethyl chain .

Nitro-Thiophene vs. Nitro-Phenyl/Benzodioxol Groups: The 5-nitrothiophene in the target compound introduces a planar, electron-deficient heterocycle, which may enhance interactions with aromatic residues in enzyme active sites. The benzodioxol group in provides electron-rich aromaticity, which could favor π-π stacking interactions absent in the nitro-thiophene system .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for analogous acrylamides, such as condensation of preformed benzothiazoles with activated acryloyl chlorides. and describe similar bromination and cyclization steps for related heterocycles .

Research Findings and Implications

  • Synthetic Feasibility : Bromine substitution at position 6 (as in the target) is synthetically accessible via electrophilic aromatic substitution, as shown in for bromo-thiadiazoles .
  • Crystallography and Stability : highlights the role of hydrogen bonding in stabilizing similar triazole-thiones, implying that the target compound’ nitro and acrylamide groups may contribute to stable crystal packing or protein interactions .

Biological Activity

The compound (2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide is an acrylamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H10BrN3O3S2C_{15}H_{10}BrN_{3}O_{3}S_{2}, with a molecular weight of 424.29 g/mol. The structure features several functional groups, including a thiazole ring and a nitrothiophene moiety , which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC15H10BrN3O3S2C_{15}H_{10}BrN_{3}O_{3}S_{2}
Molecular Weight424.29 g/mol
Structural FeaturesThiazole, Nitrothiophene

The exact mechanism of action for this specific compound remains underexplored in the literature. However, compounds with similar structural frameworks often exhibit interactions with various biological targets, such as enzymes and receptors. The thiazole and acrylamide functionalities may allow for:

  • Enzyme Inhibition : Compounds like this can inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : They may act as agonists or antagonists at various receptor sites, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that thiazole derivatives possess anticancer properties. For instance, compounds with similar thiazole structures have been shown to induce apoptosis in cancer cells by activating caspase pathways.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that thiazole-based compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism involved the induction of oxidative stress leading to cell death.

Antimicrobial Properties

Acrylamide derivatives have also been noted for their antimicrobial activity. The presence of the nitro group is particularly significant as nitro-containing compounds often exhibit broad-spectrum antimicrobial effects.

  • Case Study : Research published in Pharmaceutical Biology highlighted that similar compounds showed promising results against both Gram-positive and Gram-negative bacteria, suggesting that the compound could be effective in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key aspects include:

  • Substituents on the Thiazole Ring : Variations in substituents can enhance or reduce activity.
  • Positioning of Nitro Group : The position and electronic properties of the nitro group can significantly affect antimicrobial potency.

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